

6-Methoxypyridine-2,3-diamine dihydrochloride chemical structure and properties

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An In-depth Technical Guide to 6-Methoxypyridine-2,3-diamine dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of **6-Methoxypyridine-2,3-diamine dihydrochloride**, a pyridine derivative with applications in medicinal chemistry and as a dye intermediate.^[1] It details the compound's chemical structure, physicochemical properties, synthesis protocols, and its role in biological pathways.

Chemical Structure and Properties

6-Methoxypyridine-2,3-diamine dihydrochloride is the hydrochloride salt form of 6-Methoxypyridine-2,3-diamine. The dihydrochloride salt enhances its stability and solubility in aqueous solutions.

Chemical Structure:

Caption: Chemical structure of **6-Methoxypyridine-2,3-diamine dihydrochloride**.

Physicochemical Properties:

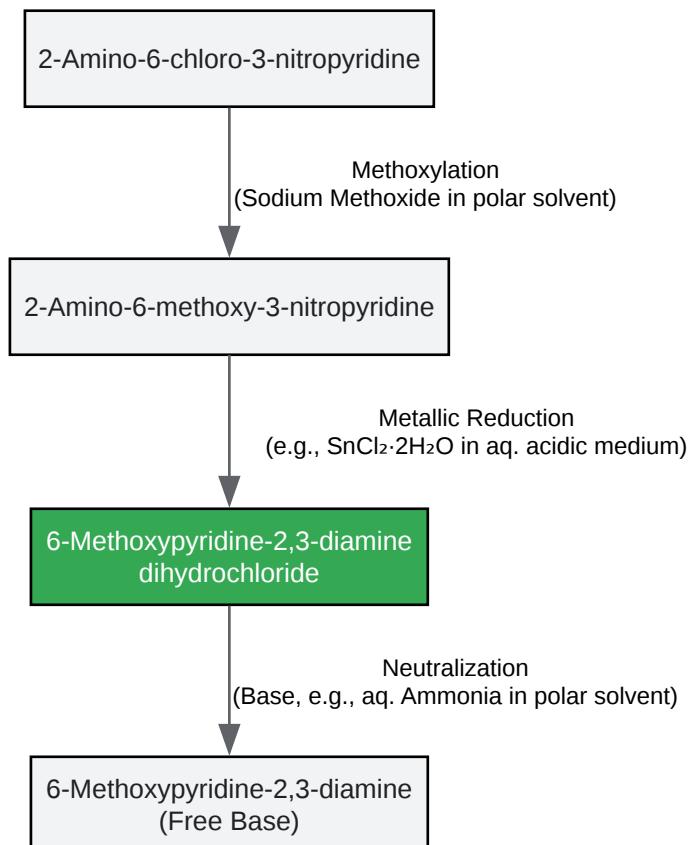
A summary of the key physicochemical properties is presented in the table below.

Property	Value	Reference(s)
CAS Number	94166-62-8	[2][3]
Molecular Formula	C ₆ H ₁₁ Cl ₂ N ₃ O	[2][4]
Molecular Weight	212.08 g/mol	[2]
IUPAC Name	6-methoxypyridine-2,3-diamine;dihydrochloride	[5][6]
Synonyms	2,3-Pyridinediamine, 6-methoxy-, dihydrochloride; 6-Methoxy-2,3-pyridinediamine HCl	[4][7]
Melting Point	167-171 °C; 211-213 °C	[2]
Boiling Point	321.7 °C at 760 mmHg (for free base)	[8]
Appearance	Pale-yellow to yellow-brown solid	[9]
Storage Conditions	Store at 2-8°C under an inert atmosphere	[2][9]

Synthesis and Experimental Protocols

The synthesis of **6-Methoxypyridine-2,3-diamine dihydrochloride** is typically achieved through a multi-step process. A common and commercially viable route involves the reduction of a nitropyridine precursor.[10]

Synthesis Workflow:



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Caption: General synthesis workflow for **6-Methoxypyridine-2,3-diamine dihydrochloride**.

Detailed Experimental Protocols:

Step 1: Methylation of 2-Amino-6-chloro-3-nitropyridine The synthesis begins with the methylation of 2-amino-6-chloro-3-nitropyridine.[10] This reaction is typically carried out using sodium methoxide in a polar solvent like methanol.[10] The methoxy group substitutes the chlorine atom at the 6-position of the pyridine ring to yield 2-amino-6-methoxy-3-nitropyridine.[10]

Step 2: Reduction of 2-Amino-6-methoxy-3-nitropyridine The nitro group of 2-amino-6-methoxy-3-nitropyridine is then reduced to an amino group to form the target diamine.[10] A preferred method involves metallic reduction in an aqueous acidic medium.[10]

- Protocol Example:

- 2-Amino-6-methoxy-3-nitropyridine (0.147 mole) is dissolved in concentrated hydrochloric acid (150.0 ml).
- The solution is cooled to 15 °C.
- Stannous chloride dihydrate (0.294 mole) is added slowly to the reaction mixture.
- The reaction mass is heated to 35-40 °C and stirred for 5-6 hours.
- Reaction progress is monitored by Thin Layer Chromatography (TLC).
- Upon completion, the mixture is cooled to 20 °C and stirred for one hour.
- The resulting precipitate, 2,3-diamino-6-methoxypyridine dihydrochloride, is collected by filtration and dried. A typical yield is around 86.4% with a purity of >99% by HPLC.

Step 3: Neutralization to Obtain Free Base (Optional) To obtain the free base, the dihydrochloride salt is neutralized.[\[10\]](#)

- Protocol Example:

- 2,3-Diamino-6-methoxypyridine dihydrochloride (0.117 mole) is suspended in water (50.0 ml).
- The mixture is cooled to 15 °C.
- The pH is adjusted to 7.0-8.0 using a base, such as 25% aqueous ammonia solution.
- The separated precipitate is stirred for 30 minutes and then collected by filtration.
- After drying under vacuum, 2,3-diamino-6-methoxypyridine is obtained with a typical yield of 92.0%.

Spectroscopic Data

¹H NMR Spectroscopy:

The proton NMR spectrum provides characteristic signals for the protons of the free base, 2,3-diamino-6-methoxypyridine.

- ^1H NMR (DMSO-d₆) δ : 3.67 ppm (s, 3H, —OCH₃), 7.47–7.49 (d, 1H), 6.01–6.11 (d, 1H).

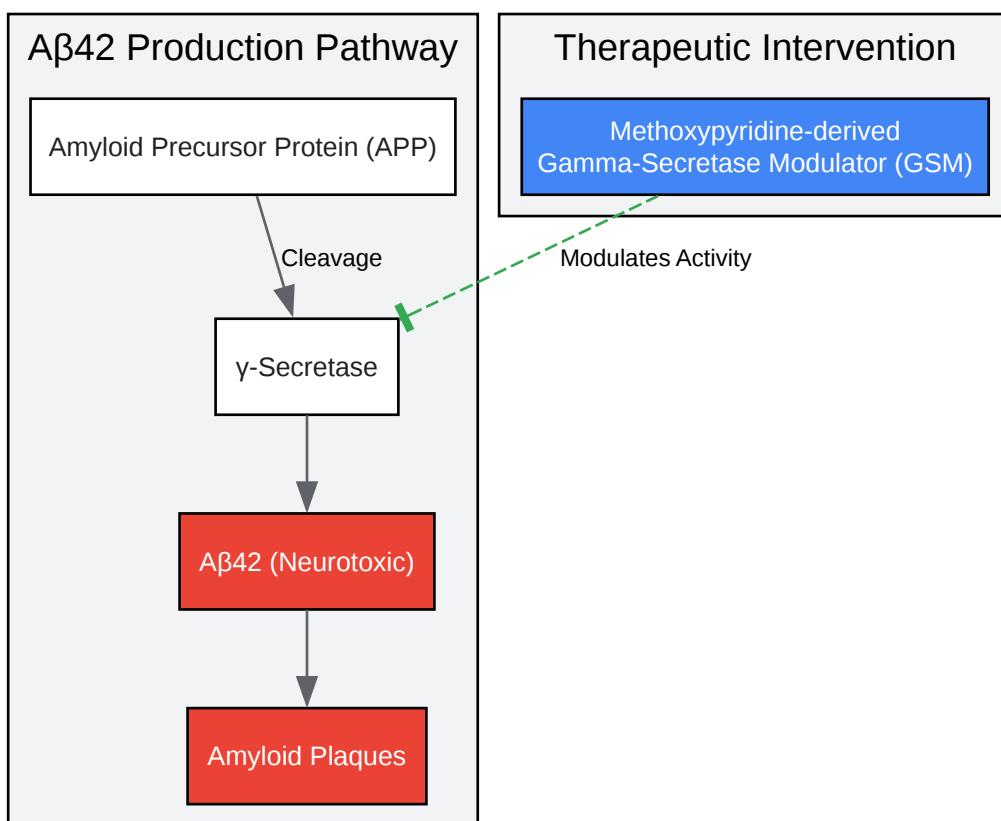
Applications in Research and Drug Development

6-Methoxypyridine-2,3-diamine and its derivatives are valuable building blocks in organic synthesis and medicinal chemistry.

- a) Dye Intermediate: The compound serves as an intermediate in the synthesis of dyes.^[1] Its diamino-substituted pyridine structure allows for further chemical modifications to produce colored compounds.
- b) Gamma-Secretase Modulation: Derivatives of methoxypyridine have been investigated as gamma-secretase modulators (GSMs) for their potential therapeutic role in Alzheimer's disease.^{[11][12]} Gamma-secretase is an enzyme involved in the production of amyloid-beta (A β) peptides, particularly the neurotoxic A β 42 isoform.

The introduction of a methoxypyridine motif into certain molecular scaffolds has been shown to improve the activity in reducing A β 42 production and enhance drug-like properties, such as solubility and the ability to cross the blood-brain barrier (BBB).^{[11][12]}

Logical Pathway for Gamma-Secretase Modulation:



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Caption: Role of methoxypyridine derivatives as gamma-secretase modulators.

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